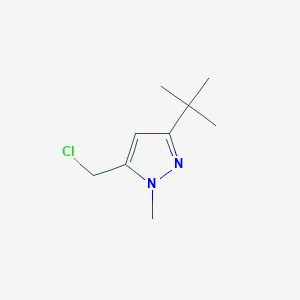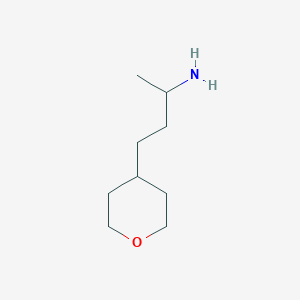
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is a derivative of phenylpropanoic acid and is used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of a phenylpropanoic acid derivative. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted phenylpropanoate derivatives.
科学研究应用
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular pathways and exerting biological effects .
相似化合物的比较
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but lacks the bromine and hydroxyl groups.
Bromotoluene: An aryl bromide with a simpler structure, lacking the hydroxyl and ester groups.
Hydrocinnamic acid: A derivative of phenylpropanoic acid with a similar backbone but different functional groups.
Uniqueness
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
分子式 |
C10H11BrO4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,12-13H,5H2,1H3 |
InChI 键 |
LNDQFKRYIKJAFY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=C(C(=CC=C1)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










amine](/img/structure/B13594379.png)

![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)

